Product packaging for Salannobutyrolactone(Cat. No.:)

Salannobutyrolactone

Cat. No.: B1252684
M. Wt: 612.7 g/mol
InChI Key: AMLJKTUSFYPMSM-SWNQXPPOSA-N
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Description

Contextualization within Natural Products Chemistry and Limonoid Research

Salannobutyrolactone belongs to the class of limonoids, which are a group of highly oxygenated triterpenes predominantly found in plants of the Meliaceae (mahogany) and Rutaceae (citrus) families. chemrxiv.orgresearchgate.net Limonoids are characterized by a 4,4,8-trimethyl-17-furanyl steroidal skeleton and are known for their diverse biological properties, including antifeedant, insecticidal, anticancer, and anti-inflammatory activities. chemrxiv.org this compound, as a member of this family, contributes to the array of structures and bioactivities observed within limonoids. The study of this compound falls under the umbrella of natural products chemistry, a discipline focused on the discovery, isolation, identification, and study of naturally occurring compounds. Limonoid research specifically investigates the chemistry, biosynthesis, and biological activities of this particular class of natural products. chemrxiv.orgresearchgate.net

Significance of this compound in Contemporary Chemical Biology and Ecological Research

In contemporary research, this compound holds significance in chemical biology and ecological research due to its observed biological activities. Chemical biology involves the application of chemical techniques and small molecules to study and manipulate biological systems. nih.govwikipedia.org Natural products, including limonoids like this compound, are valuable tools and sources of inspiration in chemical biology and drug discovery due to their unique and diverse chemical structures, which have evolved for optimal interactions with biological macromolecules. nih.gov

Ecological research often investigates the interactions between organisms and their environment, and natural products play crucial roles in these interactions, such as in defense mechanisms against herbivores or pathogens. The finding that this compound exhibits insect antifeedant activity against the tobacco cutworm, Spodoptera litura, highlights its ecological relevance as a potential defensive compound in the plants that produce it. researchgate.netresearchgate.net This activity makes it a subject of interest in the search for natural pesticides and in understanding plant-insect interactions. The study of such compounds contributes to the field of chemical ecology, which tests hypotheses about the associations between phytochemical diversity and biological activity in ecological contexts. unr.edu

Detailed Research Findings:

Research has shown that this compound is an effective antifeedant against the tobacco cutworm, Spodoptera litura. researchgate.netresearchgate.net Its deacetyl derivative, desacetylthis compound, also showed effects, increasing larval duration and mortality in the same insect. researchgate.netresearchgate.net These findings suggest a role for this compound and its derivatives in plant defense against insect herbivory.

While specific detailed data tables for this compound were not extensively available in the provided search results, research on other limonoids often involves spectroscopic data (e.g., NMR, MS) for structural elucidation and biological assay data (e.g., EC50, IC50 values) to quantify their activities. For example, 13C NMR data is used in the characterization of limonoids like nimbin (B191973) and isonimbin. researchgate.net Studies on the biological activities of limonoids, such as antifeedant activity, typically involve experiments measuring the consumption of treated plant material by insects compared to untreated material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44O10 B1252684 Salannobutyrolactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H44O10

Molecular Weight

612.7 g/mol

IUPAC Name

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-6-(5-oxo-2H-furan-4-yl)-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C34H44O10/c1-9-16(2)30(37)44-24-14-23(42-18(4)35)32(5)15-41-27-28(32)33(24,6)22(13-25(36)39-8)34(7)26-17(3)20(12-21(26)43-29(27)34)19-10-11-40-31(19)38/h9-10,20-24,27-29H,11-15H2,1-8H3/b16-9+/t20-,21-,22-,23-,24+,27-,28+,29-,32-,33+,34-/m1/s1

InChI Key

AMLJKTUSFYPMSM-SWNQXPPOSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=CCOC6=O)C)C)CC(=O)OC)C)C)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=CCOC6=O)C)C)CC(=O)OC)C)C)OC(=O)C

Synonyms

salannobutyrolactone

Origin of Product

United States

Natural Occurrence and Biosynthesis of Salannobutyrolactone

Isolation and Characterization from Botanical Sources

Salannobutyrolactone has been isolated and characterized from several botanical sources, highlighting its natural distribution within a significant plant family known for producing a diverse array of bioactive limonoids and tetranortriterpenoids.

This compound is known to originate from plants within the Meliaceae family. Specific species from which this compound or closely related derivatives have been studied include Toona ciliata, Azadirachta indica (neem tree), and Soymida febrifuga. Toona ciliata is a forest tree native to southern Asia and Australia, recognized for its valuable timber and presence of various natural compounds. Azadirachta indica is widely known for producing a wealth of tetranortriterpenoids with diverse biological activities. Soymida febrifuga is another member of the Meliaceae family that has been investigated for its chemical constituents, including tetranortriterpenoids. The isolation of this compound from these sources underscores the Meliaceae family as a significant origin for this class of compounds.

This compound is structurally related to other tetranortriterpenoids found in the Meliaceae family, such as Cedrelone and Nimbin (B191973). Tetranortriterpenoids are a large group of modified triterpenoids characterized by a 30-carbon skeleton that has lost four terminal carbons. Cedrelone is a limonoid that has been reported in Toona ciliata. Nimbin is another well-studied limonoid found in Azadirachta indica. The structural similarities among these compounds suggest common biosynthetic origins and potential interconversions within the plant. Studies on the chemical modifications and derivatives of compounds like Cedrelone and Nimbin have sometimes involved transformations that could be relevant to understanding the structural features of this compound, including the formation of butyrolactone rings from furan (B31954) rings.

Elucidation of Biosynthetic Pathways and Precursor Incorporation

The complete biosynthetic pathway of this compound in plants is complex and not fully elucidated. However, general principles of tetranortriterpenoid biosynthesis and studies on related compounds provide insights into the likely enzymatic steps involved.

Tetranortriterpenoids often feature furan rings as part of their structure, as seen in Cedrelone and Nimbin. The formation of the butyrolactone ring in this compound from a furan ring is a proposed transformation within the biosynthetic pathway or through metabolic modification. While specific enzymatic mechanisms for this conversion in the context of this compound are not extensively detailed in the provided information, studies on the biosynthesis of other compounds containing furan or butyrolactone rings can offer analogous enzymatic logic. For instance, the biosynthesis of furan fatty acids in other organisms involves the incorporation of oxygen and ring formation. Similarly, the biosynthesis of gamma-butyrolactone (B3396035) autoregulators in Streptomyces involves specific enzymatic steps for the formation of the butyrolactone ring, including acyl transfer and cyclization reactions. These examples from different biosynthetic contexts suggest that enzymatic oxidation, ring opening, and subsequent cyclization or rearrangement reactions catalyzed by specific enzymes are plausible mechanisms for the conversion of a furan ring to a butyrolactone ring in tetranortriterpenoids. Chemical transformations involving the oxidation of the furan ring have also been explored in the context of limonoids.

Metabolic engineering and synthetic biology offer powerful tools for understanding and potentially producing complex natural compounds like this compound in heterologous host organisms. These approaches involve the design, construction, and optimization of metabolic pathways in microorganisms or other host systems. While specific applications for the heterologous production of this compound were not detailed in the search results, the general strategies employed in metabolic engineering and synthetic biology for producing other natural products, such as aromatic polyketides and abscisic acid, are relevant. These strategies include identifying and cloning the genes encoding the necessary biosynthetic enzymes, optimizing gene expression, engineering precursor supply, and potentially designing novel enzymatic steps. Applying these techniques to this compound would require identifying the genes and enzymes involved in its biosynthesis in the native plant sources.

Genetic and Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in plants, including tetranortriterpenoids, is typically under complex genetic and enzymatic regulation. This regulation ensures that these compounds are produced at appropriate times and in specific tissues in response to developmental cues and environmental factors. While specific details regarding the genetic and enzymatic regulation of this compound biosynthesis were not prominently featured in the search results, general principles observed in the regulation of other plant biosynthetic pathways, such as those for anthocyanins and aflatoxins, can be considered. This regulation often involves transcription factors that control the expression of genes encoding biosynthetic enzymes, as well as post-translational modifications and feedback mechanisms that modulate enzyme activity. Elucidating the specific regulatory elements and enzymes controlling the pathway to this compound would be crucial for understanding its production in nature and for potential metabolic engineering efforts.

Chemical Synthesis and Derivatization Strategies for Salannobutyrolactone and Analogs

Total Synthesis Approaches to the Salannobutyrolactone Core Structure

Total synthesis of limonoids, including those structurally related to this compound, has been a significant endeavor in organic chemistry due to their complex architecture and potential biological activities. While a specific detailed total synthesis of this compound might not be as widely reported as that of other limonoids like Limonin or Azadiradione, strategies developed for salannin-type limonoids are highly relevant given their structural similarities.

Key Synthetic Methodologies and Retrosynthetic Analysis

Total synthesis approaches to limonoid core structures often employ strategies that efficiently assemble the characteristic ABCD ring system and the appended furan (B31954) or butyrolactone ring. Retrosynthetic analysis typically involves dissecting the molecule into simpler, readily available building blocks, followed by planning key bond-forming reactions.

Early strategies for constructing the limonoid skeleton, such as the groundbreaking synthesis of Azadiradione by Corey and Hahl, utilized polyene cyclization to form the core in a stereocontrolled manner. nih.gov Another significant approach for compounds like Limonin involved alternative polycyclization strategies. nih.gov More recent convergent and divergent routes have been developed to access different classes of ring C-seco limonoids, including the salannin-type. chemrxiv.org, chemrxiv.org These approaches often involve assembling key fragments that are later coupled to form the complete skeleton.

Key synthetic methodologies employed in the synthesis of limonoid core structures, relevant to the this compound framework, include:

Diels-Alder reactions: Catalytic asymmetric intermolecular Diels-Alder reactions have been utilized to construct the A-ring with desired stereochemistry. chemrxiv.org, chemrxiv.org

Palladium-catalyzed reactions: Diastereoselective Pd-catalyzed reductive Heck reactions have been employed for the formation of specific carbon-carbon bonds, such as the C8-C9 bond in some limonoids. chemrxiv.org, chemrxiv.org

Cyclization reactions: Various cyclization strategies are crucial for forming the multiple rings, including sulfonyl hydrazone-mediated etherification and regioselective radical cyclizations for constructing the central tetrahydrofuran (B95107) ring. chemrxiv.org, chemrxiv.org

Stereochemical Control and Asymmetric Synthesis Strategies

Achieving precise stereochemical control is paramount in the synthesis of limonoids, as these molecules possess numerous chiral centers. Asymmetric synthesis strategies are thus integral to developing efficient and selective routes to enantiomerically pure or enriched target molecules.

Asymmetric transformations, such as catalytic asymmetric intermolecular Diels-Alder reactions, play a key role in setting the stereochemistry at early stages of the synthesis, which then propagates through subsequent steps. chemrxiv.org, chemrxiv.org Diastereoselective reactions, like the Pd-catalyzed reductive Heck reaction, are also critical for controlling the relative stereochemistry between different parts of the molecule. chemrxiv.org, chemrxiv.org The choice of catalysts, reagents, and reaction conditions is carefully optimized to ensure high levels of stereoselectivity.

Semi-Synthetic Modifications and Analog Generation

Semi-synthetic approaches involve using naturally occurring limonoids as starting materials for chemical modifications to produce analogs with potentially altered biological activities or improved properties. This is particularly relevant for this compound, which can be isolated from natural sources.

Targeted Derivatization of this compound's Polycyclic System and Side Chains

Derivatization of this compound can target various functional groups and structural features within its polycyclic core and side chains. One particularly relevant transformation is the modification of the furan ring, a common feature in many limonoids, into a butyrolactone ring. This transformation is directly related to the structural difference between salannin-type limonoids (which often have a furan ring) and compounds like this compound (which features a butyrolactone).

Studies on other tetranortriterpenoids have shown that the furan ring can be transformed into a butyrolactone using reagents such as N-bromoacetamide resin, achieving good selectivity and yield. researchgate.net This type of reaction is a key semi-synthetic route to introduce the butyrolactone moiety characteristic of this compound.

Other potential derivatization sites on the this compound scaffold include hydroxyl groups, ketone functionalities, and ester linkages. Modifications at these positions can lead to a range of analogs with varied polarity, reactivity, and biological interactions. For instance, deacetylation of this compound yields desacetylthis compound, a derivative that has also been tested for biological activity. nih.gov, researchgate.net, researchgate.net

Chemo-Enzymatic Strategies for Specific Functional Group Transformations

Chemo-enzymatic approaches, combining chemical and enzymatic reactions, offer potential advantages in terms of selectivity and milder reaction conditions for specific transformations on complex limonoid structures. While specific examples for this compound were not prominently found in the search results, enzymatic modifications could potentially be applied for selective hydrolysis of ester groups, oxidation or reduction of hydroxyl or ketone functionalities, or even selective glycosylation, offering precise control over functional group interconversions within the complex polycyclic framework.

Advanced Synthetic Techniques Applied in this compound Research

Modern synthetic chemistry employs a range of advanced techniques to improve efficiency, selectivity, and sustainability in the synthesis of complex molecules. In the context of limonoid research, these techniques can be applied to both total synthesis and semi-synthetic modifications.

Microwave and ultrasound irradiation have been explored to accelerate reactions and improve yields in the oxidation of bioactive limonoids. researchgate.net These techniques can provide rapid and efficient energy transfer, leading to faster reaction times and potentially altered selectivities compared to conventional heating methods. For example, microwave-assisted oxidation of the furan ring in tetranortriterpenoids has been reported. researchgate.net

Other advanced techniques potentially applicable to this compound synthesis or derivatization, based on trends in complex natural product synthesis and related limonoid research, could include flow chemistry for improved reaction control and scalability, photocatalysis for specific bond formations or functional group interconversions, and the use of immobilized catalysts or enzymes for enhanced recyclability and sustainability.

Microwave- and Ultrasound-Assisted Chemical Reactions

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures directly through the interaction of microwaves with polar molecules or ions present. ajgreenchem.comanton-paar.com This can lead to rapid and uniform heating, often resulting in dramatically shorter reaction times compared to conventional heating methods. ajgreenchem.comajrconline.organton-paar.comnih.gov MAOS has been successfully applied to a wide range of organic transformations, including derivatization procedures. nih.govnih.gov The ability to achieve high temperatures and pressures in sealed vessels further enhances reaction rates. anton-paar.com

Ultrasound-assisted chemical reactions, also known as sonochemistry, rely on the physical phenomenon of acoustic cavitation. organic-chemistry.orgillinois.eduillinois.edu When high-intensity ultrasound waves pass through a liquid, they create cycles of compression and expansion, leading to the formation, growth, and rapid collapse of bubbles. organic-chemistry.orgillinois.edu This implosive collapse generates localized hotspots with extremely high temperatures and pressures, as well as intense shear forces. illinois.eduillinois.edu These extreme conditions can promote chemical reactions, enhance mass transfer, and even activate solid surfaces. organic-chemistry.orgillinois.eduillinois.edu Ultrasound has been shown to be effective in various organic synthesis applications, sometimes leading to improved yields and shorter reaction times. organic-chemistry.orgnih.govresearchgate.net

While the provided search results discuss microwave and ultrasound-assisted synthesis and derivatization in a general context and for various other compounds ajrconline.orgnih.govnih.govnih.govorganic-chemistry.orgnih.govresearchgate.netnih.govorganic-chemistry.orgnih.govmdpi.com, specific detailed research findings on the direct microwave or ultrasound-assisted synthesis or derivatization of this compound or its direct analogs were not prominently found within the search results. However, the principles and demonstrated benefits of these techniques in accelerating reactions and improving efficiency in organic synthesis suggest their potential applicability to the synthesis and modification of this compound and related structures.

Catalyst Development for Efficient this compound Synthesis and Modification

Catalysts play a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity. evonik.com The development of efficient catalysts is essential for the sustainable and economic production of complex molecules. Various types of catalysts, including transition metal complexes wikipedia.orgrsc.org and organocatalysts nih.gov, are employed in organic transformations.

For the synthesis and modification of this compound and its analogs, the design and application of specific catalysts would be critical to facilitate key bond formations, functional group interconversions, and stereochemical control. While the search results discuss catalyst development in the context of other reactions like olefin metathesis wikipedia.org, electrosynthesis rsc.org, and the synthesis of various organic scaffolds nih.govrsc.org, detailed information on catalysts specifically developed or applied for the synthesis or modification of this compound was not found.

The integration of catalyst development with microwave and ultrasound techniques holds promise for further optimizing the synthesis of this compound and its analogs. Catalysts can potentially enhance the effects of microwave heating or ultrasonic cavitation, leading to synergistic improvements in reaction efficiency and selectivity. Research in this area would likely focus on identifying catalyst systems compatible with the conditions generated by these non-conventional energy sources and capable of promoting the specific transformations required for accessing this compound core structure and its diverse analogs.

Structure Activity Relationship Sar Studies of Salannobutyrolactone

Impact of Specific Molecular Features on Activity Profiles

The activity profile of salannobutyrolactone is shaped by the influence of its specific molecular features, including the lactone moiety and the conformation and orientation of its rings and side chains.

Computational and Chemoinformatic Approaches in this compound SAR

Computational and chemoinformatic methods are increasingly employed in SAR studies to complement experimental data and provide deeper insights into molecular interactions and activity. nih.govmdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein or other biological target of known three-dimensional structure. nih.govmdpi.com This method estimates the binding affinity by evaluating the interactions between the ligand and the target. nih.govmdpi.com Molecular dynamics simulations extend docking studies by simulating the movement and interactions of the ligand and target over time, providing insights into the stability of the complex and conformational changes. mdpi.com These techniques can help to understand how this compound might interact with its biological targets at a molecular level, predict binding poses, and estimate binding energies, thus informing SAR by linking structural features to predicted interactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic approach that develops mathematical models to correlate chemical structure with biological activity. wikipedia.orgresearchgate.net QSAR models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties or structural features, to build predictive models for activity. researchgate.net By analyzing a series of compounds with varying structures and measured biological activities, QSAR can identify which molecular descriptors are most strongly correlated with the observed activity. wikipedia.orgresearchgate.net This allows for the prediction of the activity of new, untested compounds and helps to identify structural modifications that are likely to enhance activity. wikipedia.orgcollaborativedrug.com While specific QSAR studies on this compound are not detailed, the application of QSAR to related α-methylene-γ-butyrolactone derivatives has successfully revealed correlations between structural features (e.g., substituents) and antifungal activity. nih.gov This demonstrates the potential of QSAR to provide valuable insights into the SAR of this compound by establishing quantitative relationships between its structural variations and biological effects. wikipedia.orgresearchgate.netnih.gov

Biological Activity Mechanisms of Salannobutyrolactone

Mechanistic Investigations of Insect Antifeedant Activity

Salannobutyrolactone has been identified as an effective antifeedant against Spodoptera litura. nih.gov The mechanisms underlying this feeding deterrence involve interactions with the insect's sensory systems and subsequent physiological responses. journalspress.com

Molecular Targets and Signaling Pathways in Insect Pest Models (Spodoptera litura)

Research into the molecular targets and signaling pathways affected by this compound in Spodoptera litura is ongoing. Studies on insect antifeedants in general suggest that their mode of action can be directed at taste receptors, interfering with sensory perception and making the host plant unpalatable. journalspress.com While specific molecular targets for this compound in S. litura are still being elucidated, investigations into insect chemosensory proteins (CSPs), such as SlitCSP3 and SlCSP8 in S. litura, have provided insights into how insects perceive chemical signals from their environment, including plant defensive metabolites. mdpi.comnih.govrcsb.org These proteins play a crucial role in the olfactory system and the recognition of external chemicals. mdpi.comnih.gov Disrupting these sensory pathways could be a potential mechanism by which antifeedants like this compound exert their effects.

Furthermore, studies on Spodoptera litura's response to various stressors and insecticides have highlighted the involvement of several signaling pathways, including those related to detoxification and development, such as the Rap1 signaling pathway, axon regeneration, adherens junction, and tight junction pathways, as well as the Toll and immune deficiency (Imd) pathways. nih.govnih.gov Energy metabolism pathways, including the pentose (B10789219) phosphate (B84403) pathway and oxidative phosphorylation, also play a significant role in insect responses to external compounds. nih.govnih.gov While a direct link between this compound and these specific pathways requires further investigation, these studies provide a framework for understanding the complex molecular responses in S. litura that could be influenced by antifeedant compounds.

The insulin (B600854) signaling pathway, known to regulate energy metabolism and reproduction in insects, including S. litura, represents another potential area of interaction. mdpi.com This pathway involves insulin-like peptides binding to insulin receptors (InRs), activating downstream kinases and transcription factors that influence various physiological functions. mdpi.com Interference with this pathway could potentially impact feeding behavior and subsequent growth and development.

Interference with Insect Growth, Development, and Metabolism

In addition to its antifeedant effects, this compound and its derivatives have been shown to interfere with the growth and development of Spodoptera litura. Desacetylthis compound, a derivative, has been observed to increase larval duration and larval mortality in S. litura. nih.gov

The impact on growth and development can be linked to disruptions in essential physiological and metabolic processes. Insect growth and development are intricately linked to energy metabolism, which involves the utilization and storage of carbohydrates, fats, and amino acids. frontiersin.org Compounds that interfere with these metabolic processes can lead to delayed development, reduced growth rates, and increased mortality. nih.gov

Studies on other insect species and stressors have shown that interference with digestive enzymes and nutrient utilization can significantly impact larval growth and survival. nih.gov Furthermore, disruptions in hormonal signaling, such as the juvenile hormone pathway which interacts with the insulin signaling pathway, can also lead to developmental abnormalities and reduced fecundity. mdpi.com While specific data on how this compound directly affects these processes is limited in the provided context, the observed effects on larval duration and mortality suggest an interference with the normal physiological and metabolic functions necessary for successful development in S. litura. nih.gov

Mechanistic Studies of Growth Regulatory Activities in Non-Human Organisms

Beyond its effects on insect pests, this compound may exhibit growth regulatory activities in other non-human organisms. Research in this area would explore its impact on cellular and subcellular processes, as well as potential interactions with enzymatic systems.

Cellular and Subcellular Effects on Larval Physiology and Mortality

Studies on the effects of various compounds on larval physiology and mortality in non-human organisms, such as fish and damselflies, highlight the sensitivity of larval stages to environmental stressors and external substances. frontiersin.orgpensoft.netresearchgate.net These studies indicate that exposure to certain compounds can lead to decreased survival rates, prolonged developmental times, reduced growth rates, and alterations in energy budgets. frontiersin.orgpensoft.netnih.gov Cellular and subcellular effects, including damage to tissues like the midgut epithelium and alterations in cellular energy allocation, can contribute to the observed physiological impacts and mortality. nih.govnih.gov

While specific research detailing the cellular and subcellular effects of this compound on non-human organisms other than insects is not extensively covered in the provided search results, the general principles observed in studies on larval physiology and mortality in response to external agents suggest potential avenues for investigation. Examining the impact of this compound on key cellular processes, tissue integrity, and energy metabolism in relevant non-human models would provide valuable insights into its growth regulatory activities.

Enzyme Inhibition or Modulation Related to Biological Processes

Enzyme inhibition or modulation is a common mechanism by which many biologically active compounds exert their effects. Enzymes play crucial roles in virtually all cellular processes, and interfering with their activity can have significant physiological consequences. bgc.ac.inresearchgate.net Enzyme inhibitors can act reversibly or irreversibly, binding to the enzyme's active site or an allosteric site, thereby altering its catalytic activity. ucl.ac.ukbioninja.com.aulibretexts.org

In the context of growth regulation and biological activity, this compound could potentially interact with enzymes involved in essential metabolic pathways, developmental processes, or detoxification mechanisms in non-human organisms. For example, studies on Spodoptera litura have investigated the activity of digestive enzymes and antioxidant enzymes in response to various compounds, highlighting their role in insect physiology and defense. nih.govfrontiersin.org Inhibition or modulation of such enzymes by this compound could contribute to its observed biological effects, such as impaired growth or increased mortality. nih.gov

Further research is needed to identify specific enzymes that are targeted by this compound and to elucidate the nature of these interactions (e.g., competitive, non-competitive, reversible, irreversible). Understanding the enzymatic targets would provide a more detailed understanding of the compound's mechanism of action in non-human organisms.

Analytical Methodologies for Salannobutyrolactone Research

Chromatographic Separation and Purification Methodologies

Other Chromatographic Techniques (e.g., TLC, preparative chromatography)

While high-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary tools in the analysis of Salannobutyrolactone, other chromatographic techniques play crucial roles in its isolation, purification, and preliminary analysis.

Thin-Layer Chromatography (TLC):

Thin-layer chromatography is a simple, rapid, and cost-effective method frequently employed for the preliminary analysis of plant extracts containing this compound and for monitoring the progress of its purification. In the analysis of related salannin-type limonoids, silica (B1680970) gel plates (specifically Kieselgel 60 F254) have been utilized as the stationary phase. nih.gov

For the visualization of this compound and other limonoids on a TLC plate, which are often not visible under natural light, specific reagents are required. A common visualization agent for salannin (B1681390) and its derivatives is an ammonium (B1175870) molybdate–ceric sulfate (B86663) solution in sulfuric acid. nih.gov Another effective reagent for the detection of limonoids is Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde), which typically produces reddish-orange spots upon reaction with these compounds. researchgate.net The choice of mobile phase is critical for achieving good separation. While specific mobile phase systems for this compound are not extensively documented, solvent systems such as ethyl acetate-benzene have been used for the preparative TLC of salannin-type limonoids. ias.ac.in The selection of an appropriate solvent or solvent mixture depends on the polarity of the target compound and the other components in the mixture.

Preparative Chromatography:

For the isolation and purification of this compound from complex plant matrices in quantities sufficient for structural elucidation and biological activity studies, preparative chromatography is indispensable. This technique operates on the same principles as analytical chromatography but utilizes larger columns and stationary phase particle sizes to handle higher sample loads.

Semi-preparative High-Performance Liquid Chromatography (HPLC) has been successfully applied for the purification of the closely related compound, salannin. A common approach involves the use of a reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (50:50 v/v). nih.gov This methodology allows for the effective separation of salannin from other co-occurring limonoids. Given the structural similarity, it is anticipated that similar preparative HPLC conditions could be optimized for the isolation of this compound. The process generally involves an initial crude extraction from the plant material, followed by one or more preparative chromatography steps to yield the pure compound. ipp.pt

Quantitative and Qualitative Analytical Approaches in Complex Matrices

The analysis of this compound in complex matrices, such as plant extracts, requires sophisticated analytical techniques that can provide both identification (qualitative) and concentration (quantitative) information.

Qualitative Analysis:

Quantitative Analysis:

Once this compound has been identified, its concentration in a sample can be determined using quantitative analytical methods. High-performance liquid chromatography with ultraviolet (UV) detection (HPLC-UV) is a robust and widely used technique for this purpose. For example, a quantitative method for azadirachtin, a prominent limonoid in Melia azedarach, has been developed using a C18 column with a mobile phase of acetonitrile and water, and UV detection at 227 nm. jmp.ir Similarly, a method for the simultaneous quantification of azadirachtin-A and -B, nimbin (B191973), and salannin in neem oil has been established using HPLC with UV detection following a solid-phase extraction cleanup step. researchgate.netnih.gov

For a successful quantitative analysis of this compound, the following parameters would need to be established and validated:

ParameterDescriptionTypical Values for Limonoid Analysis
Linearity The range over which the detector response is proportional to the analyte concentration.r² > 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Dependent on the detector and matrix.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be accurately and precisely quantified.Dependent on the detector and matrix.
Accuracy The closeness of the measured value to the true value, often assessed by recovery studies.85-115% recovery
Precision The degree of agreement among a series of measurements, expressed as relative standard deviation (RSD).RSD < 15%

Application of Chemometric and Data Analysis Tools for Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive understanding of the metabolic state of a biological system. When analyzing the complex phytochemical profiles of plants like Melia azedarach, which contain a diverse array of limonoids including this compound, chemometric and data analysis tools are essential for extracting meaningful information from the vast datasets generated.

Metabolomic Profiling:

The first step in a metabolomics study is to generate a chemical fingerprint of the sample. This is typically accomplished using non-targeted analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These techniques provide a comprehensive overview of the metabolites present in the extract. While specific metabolomic studies highlighting this compound are not prominent in the searched literature, research on the chemical diversity of limonoids in the Meliaceae family provides a framework for how such studies would be conducted. chemrxiv.orgresearchgate.net

Chemometric Analysis:

Once the metabolomic data is acquired, chemometric tools are employed to analyze the complex datasets. Principal Component Analysis (PCA) is a commonly used unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the variation. PCA can be used to visualize the similarities and differences between samples based on their metabolite profiles and to identify potential outliers.

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method that is used to identify the variables (metabolites) that are most important for distinguishing between different groups of samples (e.g., different plant species, or plants grown under different conditions). The results of a PLS-DA analysis are often visualized in a scores plot, which shows the separation of the sample groups, and a loadings plot, which indicates the metabolites responsible for this separation.

The application of these chemometric tools to the metabolomic data of Melia azedarach and related species can help to:

Differentiate between plant species or varieties based on their limonoid profiles.

Identify marker compounds, which could include this compound, for quality control purposes.

Understand the influence of genetic and environmental factors on the production of limonoids.

Elucidate the biosynthetic pathways of these complex natural products.

Below is a hypothetical table illustrating how data from a metabolomics study of different Melia species could be presented, where each value represents the relative abundance of a particular limonoid.

CompoundMelia azedarach (Sample 1)Melia azedarach (Sample 2)Azadirachta indica (Sample 1)Azadirachta indica (Sample 2)
Salannin1.251.350.850.95
This compound 0.780.820.450.50
Azadirachtin0.150.122.502.65
Nimbin0.951.051.101.15

This type of data would then be subjected to PCA and PLS-DA to reveal the underlying patterns and relationships between the samples and their chemical constituents.

Ecological and Applied Research Perspectives on Salannobutyrolactone

Role in Plant Defense Mechanisms and Chemical Ecology

Plants have evolved a diverse array of defense mechanisms against herbivory, including the production of secondary metabolites. These compounds can deter feeding, disrupt insect growth and development, or act as toxins. Salannobutyrolactone, as a tetranortriterpenoid, belongs to a class of compounds known for their insecticidal and antifeedant properties, particularly those isolated from plants in the Meliaceae family, such as Azadirachta indica (neem) and Soymida febrifuga.

Research has investigated the effects of this compound on insect pests. Studies have shown that this compound exhibits significant antifeedant activity against the tobacco cutworm, Spodoptera litura. researchgate.netresearchgate.net This suggests that the presence of this compound in a plant can deter feeding by this polyphagous pest, contributing to the plant's defense strategy. Furthermore, a derivative, desacetylthis compound, has been observed to increase larval duration and larval mortality in Spodoptera litura. researchgate.netresearchgate.net These findings highlight the potential of this compound and its related compounds to interfere with the life cycle and survival of herbivorous insects.

The role of secondary metabolites in plant defense is a key aspect of chemical ecology. nih.govjecologyblog.comresearchgate.netnih.gov The production of compounds like this compound can influence plant-insect interactions, shaping herbivore behavior and ultimately impacting plant fitness and community structure. The effectiveness of these chemical defenses can vary depending on the plant species, the specific herbivore, and environmental factors. The study of such interactions provides valuable insights into the complex ecological relationships within ecosystems.

Research findings on the effects of this compound and its derivative on Spodoptera litura are summarized in the table below:

CompoundActivity Against Spodoptera lituraObserved EffectsSource
This compoundAntifeedantMost effective antifeedant researchgate.netresearchgate.net
Desacetylthis compoundGrowth RegulatoryIncreased larval duration and mortality researchgate.netresearchgate.net

Potential in Environmentally Sustainable Bio-Pest Management Strategies

The increasing concerns regarding the environmental and health impacts of synthetic pesticides have led to a growing interest in developing environmentally sustainable pest management strategies. Bio-pesticides, which are derived from natural sources such as plants, microorganisms, or other natural compounds, are seen as promising alternatives. thescipub.commdpi.com this compound, with its demonstrated insecticidal properties, shows potential for integration into such strategies.

Integration into Integrated Pest Management (IPM) Frameworks

Integrated Pest Management (IPM) is a holistic approach to pest control that combines various methods, including biological control, cultural practices, physical controls, and the judicious use of pesticides, to manage pest populations while minimizing risks to human health and the environment. thescipub.commdpi.com Botanical insecticides, including compounds like this compound, are well-suited for integration into IPM programs. researchgate.netajol.info

The use of botanical insecticides in IPM frameworks offers several advantages. They are often more selective than synthetic pesticides, posing less risk to non-target organisms, including natural enemies of pests. mdpi.comresearchgate.net Their diverse modes of action can also help in managing the development of insecticide resistance in pest populations. mdpi.com Incorporating this compound into IPM could involve using it as a component in botanical insecticide formulations, applying it at specific pest life stages, or using it in rotation with other pest management tactics. The goal is to manage pest populations effectively while reducing reliance on broad-spectrum synthetic chemicals.

Biopesticides, in general, are considered a crucial component of IPM programs, contributing to more natural, eco-friendly, and safer alternatives for pest control. thescipub.com Farmers are increasingly exploring the use of biopesticides and botanical products, even those not yet widely commercialized, highlighting the growing interest in these sustainable options. thescipub.com

Comparative Efficacy with Other Botanical Insecticides

Evaluating the comparative efficacy of this compound against other botanical insecticides is crucial for determining its potential role in pest management. Various studies have compared the effectiveness of different botanical extracts and compounds against a range of pests. For instance, research has evaluated the efficacy of botanicals like neem oil, garlic extract, and turmeric extract against termites in sugarcane, finding neem to be particularly effective. cabidigitallibrary.org Other studies have compared the efficacy of neem-based products, pyrethrins, and other organic insecticides against pests like aphids, thrips, and horticultural beetles. researchgate.netajol.infonih.gov

While direct comparative studies specifically pitting this compound against a wide array of other botanical insecticides are limited in the provided search results, the existing data on its antifeedant and growth regulatory effects on Spodoptera litura researchgate.netresearchgate.net provide a basis for comparison with the known activities of other botanicals against this or similar pests. For example, neem-based insecticides, containing compounds like azadirachtin, are well-known for their effects on feeding, growth, and reproduction in many insect species, including lepidopterans like Spodoptera litura. Future research could directly compare the efficacy of this compound formulations with established botanical insecticides like neem oil or pyrethrin-based products under field or controlled conditions to assess its relative performance and potential market position.

Comparative efficacy studies are essential for recommending the most suitable botanical options for specific pest problems within an IPM framework. researchgate.netajol.infocabidigitallibrary.org These studies often involve evaluating parameters such as pest mortality, feeding deterrence, effects on growth and development, and impact on crop damage.

Environmental Fate, Degradation Pathways, and Impact in Agroecosystems

For botanical compounds, their environmental persistence and degradation rates can vary widely depending on their chemical structure and environmental conditions such as soil type, moisture, temperature, and microbial activity. Generally, many natural compounds are expected to undergo relatively rapid biodegradation in the environment compared to some persistent synthetic pesticides. researchgate.net

Specific research detailing the environmental fate and degradation pathways of this compound in agroecosystems was not prominently available in the provided search results. However, given its natural origin, it is plausible that microbial degradation in soil and water could be significant pathways for its dissipation. Abiotic processes such as hydrolysis or photodegradation might also play a role, although this would depend on the specific chemical properties of this compound.

The impact of a compound in agroecosystems extends beyond its direct toxicity to target pests and includes potential effects on non-target organisms, soil health, and water quality. While botanical insecticides are generally considered to have lower environmental risks than many synthetic pesticides, a thorough understanding of the environmental fate and potential byproducts of this compound degradation is necessary for a complete assessment of its environmental impact. mdpi.comresearchgate.net

Further research is needed to specifically investigate the degradation pathways, persistence in soil and water, and potential for leaching or runoff of this compound under typical agricultural conditions. Such studies would provide crucial data for assessing its environmental risk and informing its responsible use in sustainable pest management programs. The principles and methodologies used for evaluating the environmental fate of pesticides and their metabolites, as outlined in general guidance documents, would be applicable to this compound. europa.euoecd.org

Future Directions and Emerging Research Avenues for Salannobutyrolactone

Unexplored Biosynthetic Pathways and Enabling Biotechnologies

Understanding the complete biosynthetic pathway of Salannobutyrolactone is crucial for potentially enhancing its production through biotechnology. While it is known to be derived from the Meliaceae family, the specific enzymatic steps and genetic regulation involved in its formation are not fully elucidated. Future research should focus on identifying the genes and enzymes responsible for this compound biosynthesis. Enabling biotechnologies, such as metabolic engineering and synthetic biology, could then be employed to engineer microorganisms or plant cell cultures for efficient and sustainable production of this compound. nih.govnih.gov Exploring the potential for combinatorial biosynthesis, where enzymes from different pathways are combined, could also lead to the generation of novel this compound derivatives with potentially enhanced or altered activities. nih.gov

Development of Novel Synthetic Routes for Diverse this compound Analogs

The development of novel synthetic routes is essential for producing this compound analogs with modified structures to explore structure-activity relationships and potentially improve biological efficacy, stability, or other desired properties. scripps.edu Current research has explored the modification of tetranortriterpenoids through reactions like oxidation and the transformation of the furan (B31954) ring to a butyrolactone. researchgate.netresearchgate.net Future efforts should focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies that allow for targeted modifications at various positions of the this compound core structure. This includes exploring new catalytic methods and reaction strategies to access a wider chemical space of analogs. scripps.edunih.govmdpi.comfrontiersin.org

Deeper Elucidation of Molecular Mechanisms of Action at the Proteomic and Genomic Levels

While some biological activities of this compound, such as insect antifeedant effects, have been observed, the precise molecular mechanisms underlying these activities are not fully understood. researchgate.netresearchgate.net Future research should delve deeper into the interactions of this compound with biological targets at the proteomic and genomic levels. Proteomics, the study of the entire set of proteins, can help identify the specific proteins that this compound interacts with, including potential receptors or enzymes. iajpr.comjapsonline.comelifesciences.org Techniques such as proteome-wide thermal shift assays can be employed to identify target engagement. elifesciences.org Genomic studies can investigate how this compound affects gene expression profiles, providing insights into the cellular pathways and processes it modulates. iajpr.comnih.gov Integrating these approaches will provide a more comprehensive understanding of how this compound exerts its biological effects.

Integration of this compound Research with Systems Biology and Omics Approaches

To gain a holistic understanding of this compound's impact on biological systems, future research should integrate findings from various 'omics' disciplines, including genomics, transcriptomics, proteomics, and metabolomics, within a systems biology framework. nih.govfrontiersin.orgdtls.nl Systems biology aims to understand the complex interactions between biological molecules and pathways. nih.govunl.pt By applying multi-omics approaches, researchers can simultaneously analyze changes in genes, RNA transcripts, proteins, and metabolites in response to this compound treatment. frontiersin.orguv.es This integrated analysis can reveal interconnected networks and pathways affected by the compound, providing a more complete picture of its biological activity and potential off-target effects. frontiersin.orguv.es Computational tools and bioinformatics are essential for handling and interpreting the large datasets generated by these approaches. frontiersin.orgdtls.nl

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Salannobutyrolactone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves lactonization of precursor hydroxy acids under acidic or enzymatic conditions. For example, cyclization via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) yields >70% purity, but side reactions (e.g., epimerization) may occur under prolonged heating . Optimize reaction time and catalyst loading using fractional factorial design to minimize byproducts. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. How can researchers validate the structural identity of this compound derivatives using spectroscopic techniques?

  • Methodological Answer : Combine 2D NMR (HSQC, HMBC) to confirm lactone ring connectivity and substituent positions. For stereochemical confirmation, compare experimental optical rotation with literature values and perform X-ray crystallography if single crystals are obtainable. Mass spectrometry (HRMS-ESI) ensures molecular formula accuracy .

Q. What in vitro bioassay models are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity on HEK-293 or HepG2 cells) and enzyme inhibition studies (e.g., COX-2 or α-glucosidase). Standardize assay conditions: pH 7.4, 37°C, and negative/positive controls (e.g., aspirin for COX-2). Replicate experiments (n=3) to address biological variability .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

  • Methodological Answer : Conduct meta-analysis of published datasets, focusing on variables like compound purity (>95% required), solvent effects (DMSO vs. aqueous), and cell line specificity. For example, discrepancies in IC₅₀ values may arise from differences in assay duration (24h vs. 48h exposure). Use Bland-Altman plots to assess inter-study variability .

Q. What mechanistic insights can be derived from this compound’s interaction with lipid membranes in molecular dynamics simulations?

  • Methodological Answer : Simulate using GROMACS with CHARMM36 force field. Embed this compound in a DPPC bilayer, equilibrate for 100 ns, and analyze membrane fluidity (order parameters) and hydrogen bonding. Compare with experimental DSC data to validate phase transition behavior .

Q. What experimental strategies improve the reproducibility of this compound’s pharmacokinetic profiling in rodent models?

  • Methodological Answer : Standardize protocols for oral gavage (vehicle: 0.5% carboxymethylcellulose) and blood sampling intervals (0, 1, 3, 6, 12h). Use LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL). Address inter-individual variability by including n=6 per group and reporting AUC₀–∞ with 95% CI .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs with minimal synthetic effort?

  • Methodological Answer : Employ fragment-based design using computational docking (AutoDock Vina) to prioritize substituents at C-6 and C-17. Synthesize a focused library (5–10 analogs) via parallel synthesis. Validate binding affinity via SPR (Biacore) and correlate with DFT-calculated electrostatic potentials .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response curves in this compound toxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to estimate LD₅₀ and Hill slope. Assess goodness-of-fit via residual plots and AIC values. For non-monotonic responses, use Bayesian hierarchical models to account for heteroscedasticity .

Q. How should researchers handle batch-to-batch variability in this compound’s spectroscopic data during peer review?

  • Methodological Answer : Disclose raw data (e.g., NMR FID files) in supplementary materials and provide batch-specific chromatograms. Use PCA to identify outlier batches driven by solvent residues or degradation products. Cross-validate with independent labs using blinded samples .

Tables for Key Data

Parameter Optimal Range Validation Method Reference
Synthetic Yield65–75%HPLC (Area under curve)
Purity Threshold≥95%NMR (¹H integration)
Cell Viability Assay Duration24–48hMTT (λ=570nm, n=3 replicates)
Plasma Half-life (Rat)2.5 ± 0.3hLC-MS/MS (LOQ=1 ng/mL)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.